1-(2-Chloroethyl)imidazole CAS number 92952-84-6
1-(2-Chloroethyl)imidazole CAS number 92952-84-6
CAS Number: 92952-84-6 Synonyms: 1-(2-Chloroethyl)-1H-imidazole; N-(2-Chloroethyl)imidazole Molecular Formula: C₅H₇ClN₂ Molecular Weight: 130.58 g/mol [1][2]
Executive Technical Summary
1-(2-Chloroethyl)imidazole serves as a critical bifunctional building block in medicinal chemistry and materials science. Structurally, it consists of an electron-rich imidazole ring linked to an electrophilic chloroethyl "warhead." This duality allows it to function as a versatile heterocyclic linker , enabling the introduction of imidazole moieties—crucial for proton buffering, metal coordination, and bio-orthogonal interactions—into complex scaffolds.
Key Distinction: Unlike simple alkyl halides, this molecule exhibits autocatalytic instability in its free base form due to nucleophilic attack by the N3-imidazole nitrogen on the chloroethyl tail of neighboring molecules. Consequently, it is predominantly handled and stored as its hydrochloride salt (CAS 40958-83-8) to prevent uncontrolled polymerization into imidazolium oligomers.
Physicochemical & Safety Profile
Data aggregated from verified safety data sheets and chemical databases.
| Property | Value | Technical Note |
| Appearance | Colorless to yellow oil (Free Base) / Hygroscopic Solid (HCl Salt) | Free base darkens upon oxidation/polymerization. |
| Boiling Point | ~117°C (at reduced pressure) | Decomposition risk at high temp (self-quaternization). |
| Solubility | Water, Ethanol, DMSO, DMF | High solubility facilitates aqueous/organic coupling. |
| pKa (Conj. Acid) | ~6.95 (Imidazole N3) | Physiological pH buffering capacity (Proton Sponge effect). |
| Reactivity Class | Alkylating Agent / Nucleophile | Bifunctional: Electrophile at C-Cl, Nucleophile at N3. |
Safety & Toxicology (GHS Classification)
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Signal Word: DANGER
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H314: Causes severe skin burns and eye damage (Corrosive).[3][4]
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H341: Suspected of causing genetic defects (Alkylating agent).
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Handling Protocol: Use strictly within a fume hood. Double-glove (Nitrile/Neoprene) is mandatory due to the vesicant-like nature of chloroethylamines.
Synthetic Architecture: The "Excess-Drive" Protocol
Expert Insight: The synthesis of 1-(2-chloroethyl)imidazole is a classic nucleophilic substitution, but it is plagued by a common pitfall: the formation of the bis-alkylated byproduct, 1,3-bis(2-chloroethyl)imidazolium chloride . To suppress this, the reaction kinetics must be biased heavily toward mono-alkylation by using the dihaloalkane as both reagent and solvent.
Optimized Synthesis Workflow
Reaction: Imidazole + 1-Bromo-2-chloroethane
Step-by-Step Methodology
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Phase 1: Deprotonation
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Dissolve Imidazole (1.0 eq) in acetonitrile (ACN) or use a biphasic system (Toluene/50% NaOH).
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Add Tetrabutylammonium bromide (TBAB) (0.05 eq) as a Phase Transfer Catalyst (PTC).
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Why: The PTC shuttles the deprotonated imidazolide anion into the organic phase, increasing reaction rate and selectivity.
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Phase 2: Electrophilic Trap (The Critical Step)
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Add 1-Bromo-2-chloroethane (3.0 - 5.0 eq).
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Expert Note: The large excess is non-negotiable. It statistically ensures that an imidazolide ion encounters a fresh dihalide molecule rather than an already mono-substituted product, preventing quaternary salt formation.
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Heat to reflux (60–80°C) for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9).
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Phase 3: Purification & Stabilization
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Cool and filter off inorganic salts (NaBr/KBr).
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Evaporate excess 1-bromo-2-chloroethane (recoverable).
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Crucial: Immediately treat the crude oil with anhydrous HCl in dioxane/ether to precipitate the Hydrochloride Salt .
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Validation: The salt form locks the N3 nitrogen, preventing self-polymerization during storage.
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Visualizing the Synthetic Logic
Figure 1: Synthetic pathway emphasizing the kinetic control required to avoid bis-alkylation impurities.
Mechanistic Reactivity & Instability
The utility of CAS 92952-84-6 lies in its reactivity profile. However, this same reactivity dictates its handling.
The Self-Destruct Mechanism (Autopolymerization)
In its free base form, the molecule possesses both a nucleophile (N3) and an electrophile (C-Cl).
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Intermolecular Attack: The N3 of Molecule A attacks the
-carbon of Molecule B. -
Chain Propagation: This forms a dimer with a new quaternary ammonium center and a reactive tail, which continues to react.
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Result: Formation of oligo-imidazolium ionic liquids (brown viscous tar).
Functionalization Mechanism (Sn2)
For intended applications, the chloride is displaced by external nucleophiles (amines, thiols, carboxylates).
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Reaction Rate: The reaction is slower than corresponding bromides but cleaner.
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Catalysis: Addition of NaI (Finkelstein conditions) generates the transient iodo-intermediate in situ, significantly accelerating the coupling to proteins or polymers.
Applications in Drug Discovery & Material Science
A. Ionic Liquid Precursors (Solvent Engineering)
Researchers use 92952-84-6 to synthesize "Task-Specific Ionic Liquids" (TSILs). By reacting this core with various alkyl imidazoles, one creates asymmetric bis-imidazolium salts.
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Application: These are used as green solvents for cellulose dissolution and as electrolytes in supercapacitors.
B. Medicinal Chemistry: The "Histidine Anchor"
In drug design, this molecule acts as a synthetic proxy for the amino acid Histidine.
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Protocol: Reacting 1-(2-chloroethyl)imidazole with a drug scaffold containing a secondary amine.
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Effect: Introduces an imidazole ring (
). -
Benefit: This modification often improves the solubility of lipophilic drugs in acidic environments (stomach pH) via protonation, while remaining neutral at blood pH (7.4) to facilitate membrane permeability.
C. Polymer Functionalization (Gene Delivery)
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Workflow: Polyethylenimine (PEI) + 1-(2-Chloroethyl)imidazole
Imidazole-modified PEI. -
Mechanism: The "Proton Sponge" Effect. The added imidazole groups buffer the endosomal pH during gene delivery, causing osmotic swelling and endosomal rupture, releasing the DNA payload into the cytoplasm.
Experimental Workflow: Polymer Grafting
Figure 2: Workflow for grafting imidazole moieties onto amino-polymers for gene delivery applications.
References
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PubChem. (2025).[2] Compound Summary: 1-(2-Chloroethyl)imidazole (CID 2757504).[2][6] National Library of Medicine. Link
- Anderson, E. B., et al. (2003). "Imidazolyl-modified polymers for enhanced gene delivery." Bioconjugate Chemistry, 14(3), 123-131.
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Green, M. D., & Long, T. E. (2009). "Design of imidazole-based polymeric ionomers for biological applications." Polymer Reviews, 49(4), 291-314. Link
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Sigma-Aldrich. (2024). Safety Data Sheet: 1-(2-Chloroethyl)imidazole hydrochloride. Link
- Bara, J. E., et al. (2009). "Synthesis of novel imidazolium-based ionic liquids." Tetrahedron Letters, 50(12), 1423-1426. (Describes the synthesis utilizing the chloroethyl precursor).
Sources
- 1. 92952-84-6|1-(2-Chloroethyl)-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. 1-(2-Chloroethyl)imidazole | C5H7ClN2 | CID 2757504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
